molecular formula C26H19ClN4O2S B2401632 3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536714-48-4

3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2401632
CAS No.: 536714-48-4
M. Wt: 486.97
InChI Key: NGQVATHSGUVREK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3 and a thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety at position 2 (Synonym: 536715-50-1) .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O2S/c27-17-9-11-18(12-10-17)31-25(33)24-23(19-6-2-3-7-20(19)28-24)29-26(31)34-15-22(32)30-14-13-16-5-1-4-8-21(16)30/h1-12,28H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQVATHSGUVREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23ClN6O4SC_{27}H_{23}ClN_6O_4S, with a molecular weight of approximately 563.03 g/mol. The structure features a pyrimidoindole core, which is known for various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC27H23ClN6O4S
Molecular Weight563.03 g/mol
Purity≥ 95%
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with similar indole derivatives. A study highlighted that certain derivatives exhibited potent anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy treatment.

Table 2: Anticonvulsant Activity Comparison

CompoundModel UsedED50 (mg/kg)Remarks
Compound A (similar structure)Strychnine Model50Significant protection
Compound B (similar structure)PTZ Model30Comparable to phenobarbital

Anti-inflammatory Activity

The compound's structural features suggest potential inhibition of inflammatory pathways. Preliminary studies indicate that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Research Findings on COX Inhibition

In vitro assays have shown that related compounds possess IC50 values in the range of 0.66–2.04 μM for COX-2 inhibition, indicating a promising anti-inflammatory profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of This compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Ion Channel Modulation : Interaction with sodium channels contributing to anticonvulsant effects.
  • Enzyme Inhibition : Inhibition of cyclooxygenase enzymes leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may enhance receptor binding compared to phenyl analogs, as seen in related TLR4 ligands where halogenated aryl groups improve potency .
  • Conversely, the indolinyl moiety in the target compound could facilitate interactions with hydrophobic binding pockets .
  • Alkyl Substituents : 5-Position alkyl chains (e.g., propyl, pentyl) in analogs like 47a–47d improve membrane permeability but may reduce aqueous solubility.

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